molecular formula C13H7ClF2O2 B6404106 2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95% CAS No. 1261961-99-2

2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6404106
CAS RN: 1261961-99-2
M. Wt: 268.64 g/mol
InChI Key: RKTCFNKLBVWARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid (CFPFBA) is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is a colorless crystalline solid with a melting point of 162-165 °C and a boiling point of 330-332 °C. CFPFBA is highly soluble in water and has a wide range of applications in the chemical, pharmaceutical, and agrochemical industries.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95% has been widely studied in scientific research and has a number of applications. It has been used in studies of the synthesis of novel pharmaceuticals and agrochemicals, as well as in the development of new catalysts and catalytic processes. It has also been used in the synthesis of fluorescent dyes, fluorescent probes, and other compounds. 2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95% has also been used in the synthesis of antifungal agents and in the study of the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95% is related to its ability to form hydrogen bonds with other molecules. 2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95% is able to form strong hydrogen bonds with a variety of molecules, including proteins and nucleic acids. This allows it to bind to and interact with a range of biological targets, including enzymes, receptors, and other proteins.
Biochemical and Physiological Effects
2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95% has been shown to have a range of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms, as well as to inhibit the proliferation of cancer cells. It has also been shown to have anti-inflammatory, antifungal, and antiviral properties. In addition, 2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95% has been shown to have an effect on the expression of certain genes, which may explain its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95% has a number of advantages and limitations for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive, which makes it a useful reagent for a variety of applications. However, it is relatively unstable and has a limited shelf life, which can make it difficult to store and use for long-term experiments.

Future Directions

The use of 2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for research. These include the development of new synthetic methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95% and to identify new potential uses for this compound.

Synthesis Methods

2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid, 95% can be synthesized by the reaction of 3-chloro-5-fluorophenol and 6-fluorobenzoic acid in the presence of sulfuric acid as a catalyst. The reaction is carried out in a polar solvent, such as ethanol, and the product is isolated by crystallization. The yield of the reaction can be improved by the addition of an inert solvent, such as dimethylformamide, which increases the solubility of the reactants and reduces the reaction time.

properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(16)12(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTCFNKLBVWARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690512
Record name 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-99-2
Record name 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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